
5-methoxy-2,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Methoxy-2,4-dimethylphenyl)sulfonylamine is an organic compound with the molecular formula C17H21NO3S and a molecular weight of 319.4 g/mol This compound features a sulfonyl group attached to a phenylethylamine backbone, which is further substituted with a methoxy group and two methyl groups on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-2,4-dimethylphenyl)sulfonylamine typically involves the following steps:
Starting Materials: The synthesis begins with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride and phenylethylamine.
Reaction Conditions: The sulfonyl chloride is reacted with phenylethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (5-Methoxy-2,4-dimethylphenyl)sulfonylamine would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches, ensuring efficient mixing and temperature control, and implementing continuous purification techniques to maintain product quality.
化学反応の分析
Types of Reactions
(5-Methoxy-2,4-dimethylphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of 5-hydroxy-2,4-dimethylphenylsulfonyl(phenylethyl)amine.
Reduction: Formation of (5-Methoxy-2,4-dimethylphenyl)thioamine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
科学的研究の応用
(5-Methoxy-2,4-dimethylphenyl)sulfonylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (5-Methoxy-2,4-dimethylphenyl)sulfonylamine depends on its interaction with molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenylethylamine backbone may interact with neurotransmitter receptors, influencing biological pathways.
類似化合物との比較
(5-Methoxy-2,4-dimethylphenyl)sulfonylamine can be compared with other sulfonyl-substituted phenylethylamines:
(4-Methoxyphenyl)sulfonylamine: Lacks the additional methyl groups, which may affect its reactivity and biological activity.
(5-Methoxy-2,4-dimethylphenyl)sulfonylamine:
(5-Methoxy-2,4-dimethylphenyl)sulfonylamine: Lacks the ethyl group, which may influence its solubility and interaction with biological targets.
特性
IUPAC Name |
5-methoxy-2,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-12-10-13(2)17(11-16(12)21-4)22(19,20)18-14(3)15-8-6-5-7-9-15/h5-11,14,18H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKWZMUJVMPWIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC(C)C2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
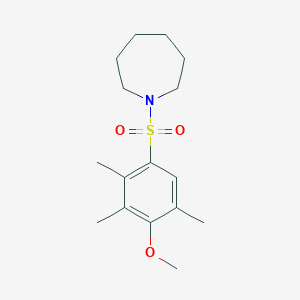
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-ethyl-4-methoxybenzenesulfonyl)piperazine](/img/structure/B345979.png)


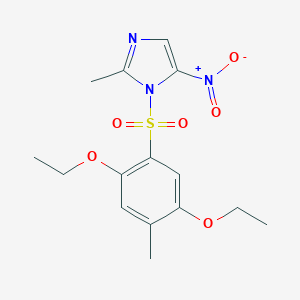

![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B345998.png)
![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-(methylethyl)imidazole](/img/structure/B346000.png)
![1-[(5-Ethyl-2-methoxyphenyl)sulfonyl]-2-(methylethyl)imidazole](/img/structure/B346001.png)
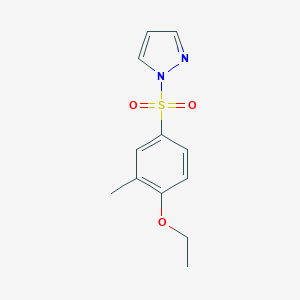

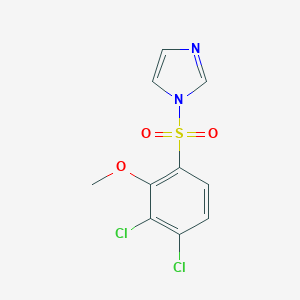
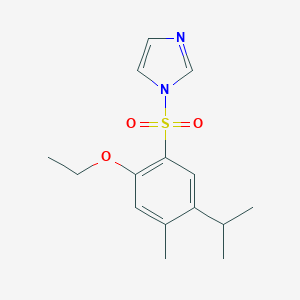
![1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B346028.png)
